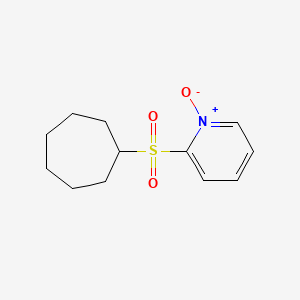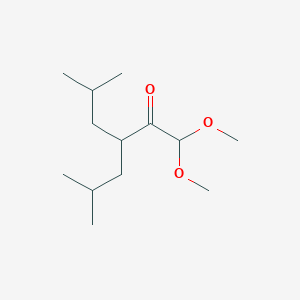![molecular formula C15H9NO3S B14521607 3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one CAS No. 62497-42-1](/img/structure/B14521607.png)
3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure with a nitrophenylmethylidene substituent. Benzothiophenes are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one typically involves the condensation of 2-benzothiophen-1(3H)-one with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed
Reduction: 3-[(4-Aminophenyl)methylidene]-2-benzothiophen-1(3H)-one.
Oxidation: Corresponding oxides or other oxidized derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiophene core structure may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methylidene]-2-benzothiophen-1(3H)-one
- 3-[(4-Methoxyphenyl)methylidene]-2-benzothiophen-1(3H)-one
- 3-[(4-Hydroxyphenyl)methylidene]-2-benzothiophen-1(3H)-one
Uniqueness
3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the nitrophenyl group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
62497-42-1 |
|---|---|
Molecular Formula |
C15H9NO3S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylidene]-2-benzothiophen-1-one |
InChI |
InChI=1S/C15H9NO3S/c17-15-13-4-2-1-3-12(13)14(20-15)9-10-5-7-11(8-6-10)16(18)19/h1-9H |
InChI Key |
FZKSGPZNRBDOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


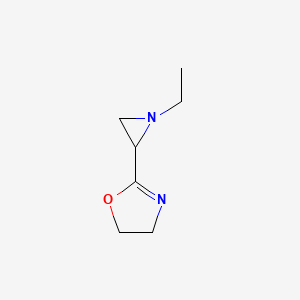
![3-[(5-Methoxy-2,4-dinitrophenyl)sulfanyl]-4-methyl-2-nitrobenzoic acid](/img/structure/B14521532.png)
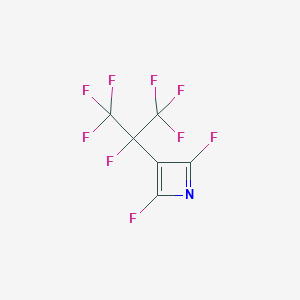

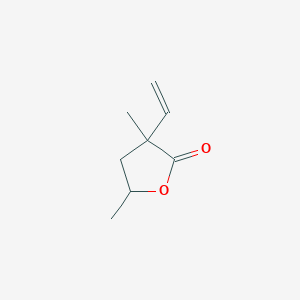
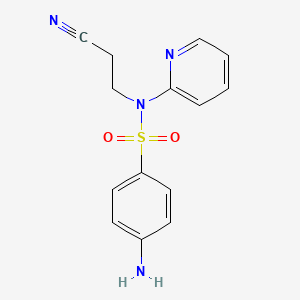
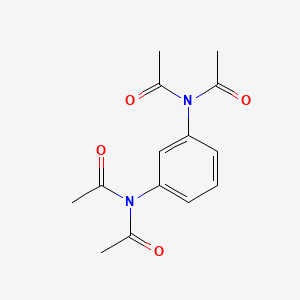
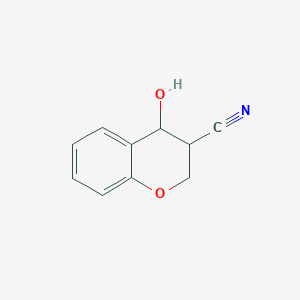
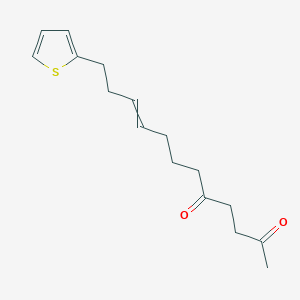
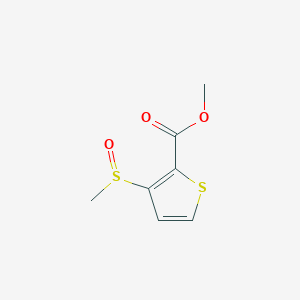
![Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate](/img/structure/B14521555.png)
